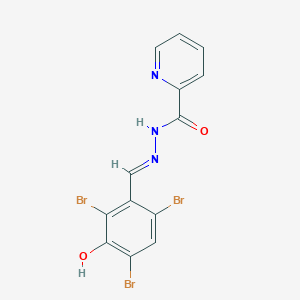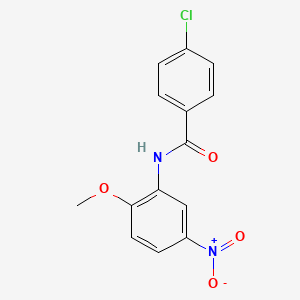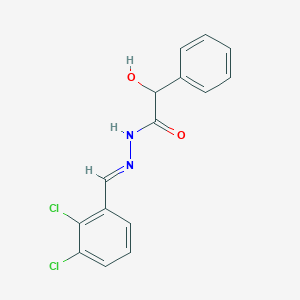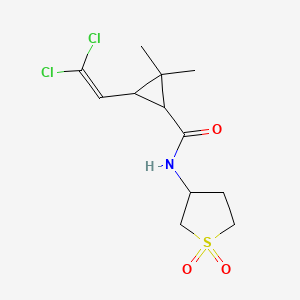![molecular formula C23H19ClN2O2 B3860772 2-(4-chlorophenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3860772.png)
2-(4-chlorophenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Übersicht
Beschreibung
2-(4-chlorophenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the mid-1990s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used extensively in scientific research to study the effects of cannabinoids on the body.
Wirkmechanismus
2-(4-chlorophenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione works by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. When these receptors are activated, they can produce a wide range of different effects, including changes in mood, appetite, and pain perception. This compound is a highly potent agonist of these receptors, which means that it can produce very strong effects even at relatively low doses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of different biochemical and physiological effects on the body. These include the ability to reduce inflammation and pain, as well as to produce feelings of euphoria and relaxation. Additionally, it has been shown to have effects on the central nervous system, including changes in mood, appetite, and sleep patterns.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has a number of advantages for use in lab experiments. It is a highly potent agonist of the CB1 and CB2 receptors, which means that it can produce very strong effects even at relatively low doses. Additionally, it has been extensively studied and is well-understood, which makes it a useful tool for investigating the effects of cannabinoids on the body. However, there are also some limitations to its use, including the fact that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body.
Zukünftige Richtungen
There are a number of different future directions for research involving 2-(4-chlorophenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and other synthetic cannabinoids. One potential area of research is the development of new therapeutic applications for these compounds, particularly in the treatment of pain and inflammation. Additionally, further investigation is needed to better understand the effects of cannabinoids on the central nervous system, and to explore potential applications in the treatment of mood disorders and other psychiatric conditions. Finally, there is a need for further research into the long-term effects of these compounds, particularly with regard to their potential for abuse and addiction.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to have a number of different effects, including the ability to reduce pain and inflammation, as well as to produce feelings of euphoria and relaxation. Additionally, it has been used in studies to investigate the effects of cannabinoids on the central nervous system, and to explore potential therapeutic applications of these compounds.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c24-15-7-9-16(10-8-15)26-22(27)18-6-4-5-17-20(25-13-2-1-3-14-25)12-11-19(21(17)18)23(26)28/h4-12H,1-3,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAOUHFTXYJTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-benzyl-5-[(1,1-dioxido-2,3-dihydro-3-thienyl)methyl]-1H-1,2,4-triazole](/img/structure/B3860713.png)
![4-chloro-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B3860721.png)
![N-[(4-hydroxyphenyl)(phenyl)methyl]urea](/img/structure/B3860722.png)
![N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3860723.png)
![4-phenylbicyclo[2.2.2]oct-1-yl 4'-propyl-1,1'-bi(cyclohexyl)-4-carboxylate](/img/structure/B3860726.png)


![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B3860744.png)
![2-{[3-(4-fluorophenoxy)propyl]amino}ethanol](/img/structure/B3860751.png)
![3-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3860763.png)
![7-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B3860764.png)

